REACTION_CXSMILES
|
[CH:1]1([C:6]2[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=2[OH:12])[CH2:5][CH2:4][CH2:3][CH2:2]1.[Br-:13].[Br-].[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.C([N+](CCCC)(CCCC)CCCC)CCC.C([N+](CCCC)(CCCC)CCCC)CCC>C(Cl)(Cl)Cl>[Br:13][C:10]1[CH:9]=[CH:8][C:7]([OH:12])=[C:6]([CH:1]2[CH2:2][CH2:3][CH2:4][CH2:5]2)[CH:11]=1 |f:1.2.3.4.5.6|
|
Name
|
|
Quantity
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3 g
|
Type
|
reactant
|
Smiles
|
C1(CCCC1)C1=C(C=CC=C1)O
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
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C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
8.92 g
|
Type
|
reactant
|
Smiles
|
[Br-].[Br-].[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC.C(CCC)[N+](CCCC)(CCCC)CCCC.C(CCC)[N+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
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C(Cl)(Cl)Cl
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Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
magnetically stirred at room temperature
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
|
Details
|
to stir at room temperature for 1 hour
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Duration
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1 h
|
Type
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CUSTOM
|
Details
|
The reaction was quenched with a 5% solution of sodium thiosulfate (200 mL)
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Type
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STIRRING
|
Details
|
The biphasic mixture was stirred for 15 min
|
Duration
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15 min
|
Type
|
CUSTOM
|
Details
|
The organics were separated
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Type
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CONCENTRATION
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Details
|
concentrated
|
Type
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DISSOLUTION
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Details
|
The residue was dissolved in EtOAc (100 mL)
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Type
|
WASH
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Details
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washed with water (2×100 mL) and brine (1×100 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
The organics were dried over Na2SO4
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Type
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FILTRATION
|
Details
|
filtered
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Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash chromatography (silica gel)
|
Type
|
WASH
|
Details
|
eluting with 3% EtOAc in Hexanes
|
Name
|
|
Type
|
|
Smiles
|
BrC1=CC(=C(C=C1)O)C1CCCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |